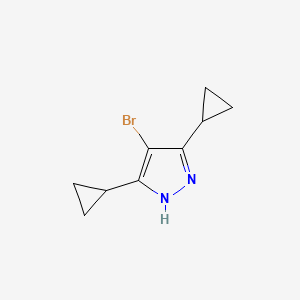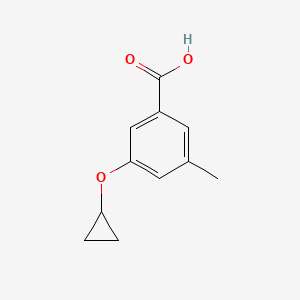
2-Bromo-4-chloro-1-fluoro-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-1-fluoro-3-methoxybenzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, fluorine, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-1-fluoro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve a solvent like acetic acid and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogenation reactions followed by methoxylation. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-1-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The bromine, chlorine, and fluorine atoms can be substituted by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for methoxylation reactions.
Electrophilic Substitution: Bromine, chlorine, and fluorine can be introduced using their respective halogenating agents in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield methoxylated derivatives, while electrophilic substitution can produce various halogenated products .
Applications De Recherche Scientifique
2-Bromo-4-chloro-1-fluoro-3-methoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Environmental Studies: The compound is studied for its behavior and effects in the environment.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-1-fluoro-3-methoxybenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and a methoxy group allows it to participate in a range of chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in organic synthesis or pharmaceutical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chloro-1-fluoro-3-methylbenzene
- 2-Bromo-4-chloro-1-fluoro-3-ethoxybenzene
- 2-Bromo-4-chloro-1-fluoro-3-nitrobenzene
Uniqueness
2-Bromo-4-chloro-1-fluoro-3-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C7H5BrClFO |
|---|---|
Poids moléculaire |
239.47 g/mol |
Nom IUPAC |
3-bromo-1-chloro-4-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-4(9)2-3-5(10)6(7)8/h2-3H,1H3 |
Clé InChI |
BPXMFYGMPLYSFZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1Br)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone](/img/structure/B12093714.png)


![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)
![1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B12093750.png)





![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate](/img/structure/B12093793.png)
![11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione](/img/structure/B12093799.png)
